

# An In-depth Technical Guide to 3- [(Ethylamino)methyl]phenol

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## Compound of Interest

Compound Name: 3-[(Ethylamino)methyl]phenol

Cat. No.: B1313040

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## Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **3-[(Ethylamino)methyl]phenol** (CAS No: 91239-98-4). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines available database information with a detailed, analogous experimental protocol for its synthesis via reductive amination. Furthermore, predicted spectroscopic data and a discussion of potential biological activities, based on structurally related compounds, are presented to facilitate future research and development efforts.

## Molecular Structure and Chemical Properties

**3-[(Ethylamino)methyl]phenol** is a phenolic compound characterized by an ethylaminomethyl substituent at the meta-position of the phenol ring.

## Table 1: Chemical Identifiers and Properties of 3- [(Ethylamino)methyl]phenol

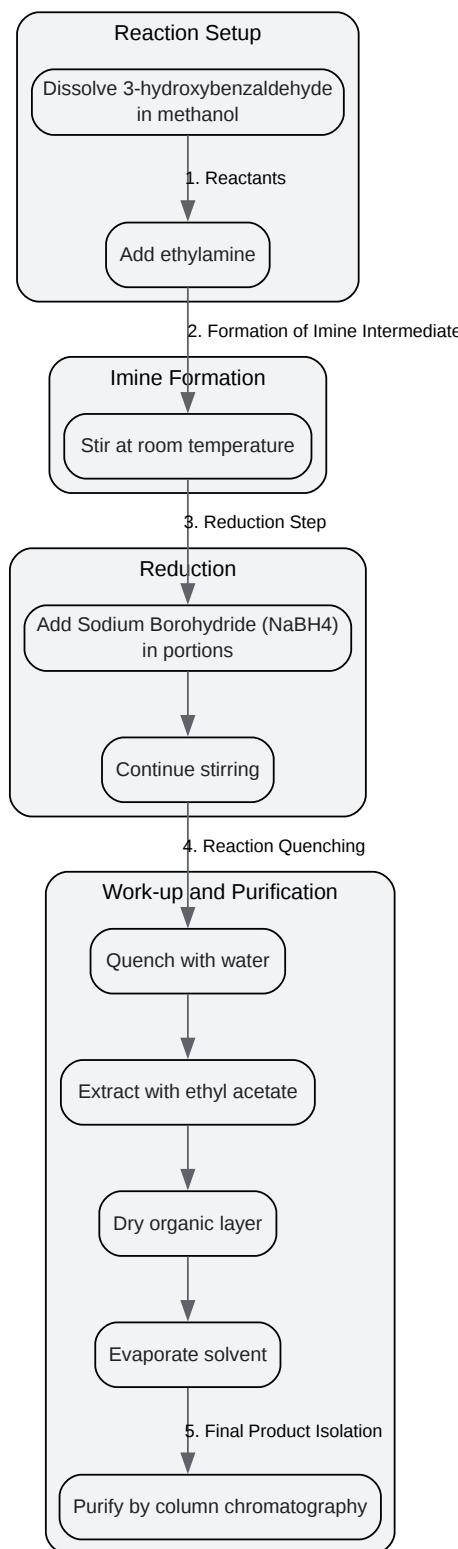
Property	Value	Reference
IUPAC Name	3-[(Ethylamino)methyl]phenol	
CAS Number	91239-98-4	
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	
Molecular Weight	151.21 g/mol	
Canonical SMILES	CCNCC1=CC(=CC=C1)O	
InChI	InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3	
Predicted XLogP3	1.1	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	3	

## Synthesis Methodology: An Analogous Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **3-[(Ethylamino)methyl]phenol** is not readily available in the published literature, a standard and effective method for its preparation is the reductive amination of 3-hydroxybenzaldehyde with ethylamine.<sup>[1][2][3][4][5]</sup> This one-pot reaction involves the formation of an intermediate imine, which is then reduced *in situ* to the desired secondary amine.

## Workflow for the Synthesis of 3-[(Ethylamino)methyl]phenol

## Synthesis Workflow of 3-[(Ethylamino)methyl]phenol

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Caption: A logical workflow for the synthesis of **3-[(Ethylamino)methyl]phenol**.

## Detailed Experimental Protocol (Analogous)

### Materials:

- 3-hydroxybenzaldehyde
- Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol
- Ethyl acetate
- Deionized water
- Anhydrous magnesium sulfate or sodium sulfate
- Hydrochloric acid (for pH adjustment during work-up)
- Sodium bicarbonate (for neutralization)

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in methanol.
- Addition of Amine: To the stirred solution, add ethylamine (1.1 equivalents) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate.
- Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 20°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours.
- Work-up: Quench the reaction by the slow addition of deionized water. Adjust the pH to approximately 2 with hydrochloric acid and stir for 30 minutes. Then, neutralize the solution

with a saturated sodium bicarbonate solution until the pH is approximately 8.

- Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **3-[(Ethylamino)methyl]phenol**.

## Spectroscopic and Analytical Characterization (Predicted)

As of the date of this guide, experimental spectroscopic data for **3-[(Ethylamino)methyl]phenol** is not available in public databases. The following tables summarize the predicted spectroscopic characteristics based on the known molecular structure and typical values for the functional groups present.

**Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for 3-[(Ethylamino)methyl]phenol**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~1.1	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>
~2.6	Quartet	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~3.8	Singlet	2H	Ar-CH <sub>2</sub> -NH-
~6.7-7.2	Multiplet	4H	Aromatic protons
Variable	Broad Singlet	1H	-NH-
Variable	Broad Singlet	1H	-OH

Note: The chemical shifts of the NH and OH protons are variable and depend on the solvent and concentration.

**Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for 3-[(Ethylamino)methyl]phenol**

Chemical Shift ( $\delta$ , ppm)	Assignment
~15	-CH <sub>2</sub> -CH <sub>3</sub>
~45	-CH <sub>2</sub> -CH <sub>3</sub>
~55	Ar-CH <sub>2</sub> -NH-
~113-129	Aromatic CH
~140	Aromatic C-CH <sub>2</sub>
~157	Aromatic C-OH

**Table 4: Predicted Key IR Absorption Frequencies for 3-[(Ethylamino)methyl]phenol**

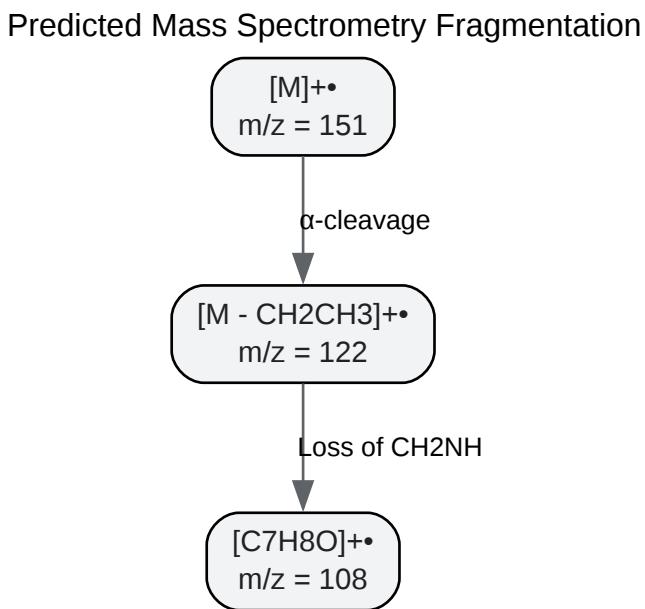
Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group	Reference
3400-3200 (broad)	O-H stretch	Phenol	[6][7][8]
3400-3300 (medium)	N-H stretch	Secondary Amine	[6][7][9]
3100-3000	C-H stretch	Aromatic	[8]
2975-2850	C-H stretch	Aliphatic	[8]
1600-1450	C=C stretch	Aromatic Ring	[8]
1260-1000	C-O stretch	Phenol	[8]

## Mass Spectrometry Fragmentation (Predicted)

In electron ionization mass spectrometry, **3-[(Ethylamino)methyl]phenol** is expected to exhibit a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 151$ . A prominent fragmentation pattern for benzylamines is

the alpha-cleavage, leading to the loss of an ethyl group to form a stable benzylic cation.[10][11][12][13]

Predicted Fragmentation Pathway:



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Caption: A simplified predicted fragmentation pathway for **3-[(Ethylamino)methyl]phenol**.

## Potential Biological Activity and Signaling Pathways (Analog-Based Discussion)

Specific pharmacological studies on **3-[(Ethylamino)methyl]phenol** are not currently available. However, the aminomethylphenol scaffold is present in various biologically active molecules, suggesting potential areas for investigation.[14][15]

## Potential Pharmacological Profile:

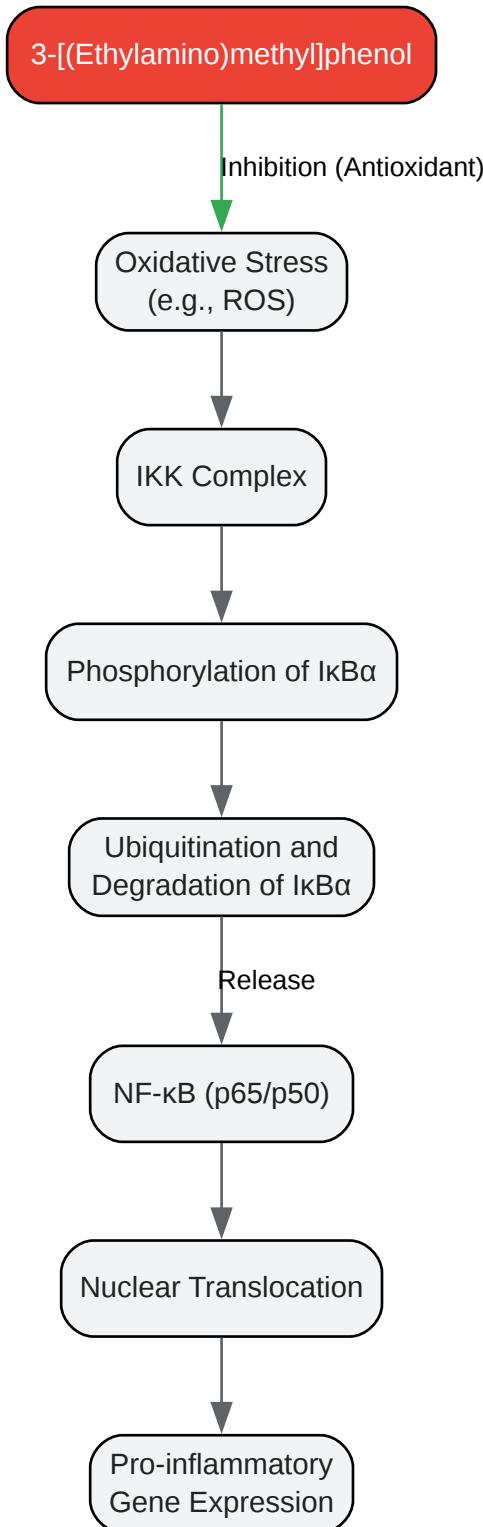
- **Antioxidant and Anti-inflammatory Activity:** Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[16][17][18][19][20][21] The presence of the phenol group in **3-[(Ethylamino)methyl]phenol** suggests it may possess similar activities.

- Enzyme Inhibition: Some aminomethylphenols have been reported to act as inhibitors of certain kinases, such as protein kinase C (PKC), which are involved in cellular signaling pathways regulating cell growth and proliferation.[14]
- Anticancer Properties: Certain aminomethyl derivatives of natural phenols like eugenol have demonstrated anticancer activity in preclinical models.[15] The structural similarity suggests that **3-[(Ethylamino)methyl]phenol** could be a candidate for investigation in this area.

## Hypothesized Signaling Pathway Involvement:

Based on the activities of related phenolic compounds, **3-[(Ethylamino)methyl]phenol** could potentially modulate signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway.[14] By reducing reactive oxygen species, it might indirectly inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression. Further research is required to validate these hypotheses.

## Hypothesized Modulation of NF-κB Pathway

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Caption: A hypothesized mechanism of anti-inflammatory action via the NF-κB pathway.

## Conclusion and Future Directions

**3-[(Ethylamino)methyl]phenol** is a readily synthesizable compound with potential for biological activity based on its structural motifs. This guide provides a foundational understanding of its chemistry and a practical, albeit analogous, protocol for its synthesis. The lack of experimental data underscores the need for further research to fully characterize this molecule. Future studies should focus on:

- The execution and optimization of the proposed synthesis protocol.
- Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.
- In vitro and in vivo evaluation of its antioxidant, anti-inflammatory, and potential anticancer activities.
- Investigation of its effects on relevant signaling pathways to elucidate its mechanism of action.

Such research will be crucial in determining the potential of **3-[(Ethylamino)methyl]phenol** as a lead compound in drug discovery and development.

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## References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. bpbs-us-w2.wpmucdn.com [bpbs-us-w2.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]
- 8. infrared spectrum of phenol C<sub>6</sub>H<sub>6</sub>O C<sub>6</sub>H<sub>5</sub>OH prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. An unprecedeted rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunomodulatory, anti-inflammatory, and antioxidant effects of curcumin [herbmedpharmacol.com]
- 20. Enhancement of Biological and Pharmacological Properties of an Encapsulated Polyphenol: Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biological activities of polyphenols from grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-[(Ethylamino)methyl]phenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313040#3-ethylamino-methyl-phenol-molecular-structure>]

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